molecular formula C17H12Cl2N6O4 B1682693 (-)-6,7-Dichloro-5-(3-methoxymethyl-5-(1-oxidopyridin-3-yl)-4H-1,2,4-triazol-4-yl)-2,3(1H,4H)-quinoxalinedione CAS No. 212710-78-6

(-)-6,7-Dichloro-5-(3-methoxymethyl-5-(1-oxidopyridin-3-yl)-4H-1,2,4-triazol-4-yl)-2,3(1H,4H)-quinoxalinedione

Cat. No. B1682693
M. Wt: 435.2 g/mol
InChI Key: IEMAQDHGZOPMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UK-333747 is a bioactive chemical.

properties

CAS RN

212710-78-6

Product Name

(-)-6,7-Dichloro-5-(3-methoxymethyl-5-(1-oxidopyridin-3-yl)-4H-1,2,4-triazol-4-yl)-2,3(1H,4H)-quinoxalinedione

Molecular Formula

C17H12Cl2N6O4

Molecular Weight

435.2 g/mol

IUPAC Name

6,7-dichloro-5-[3-(methoxymethyl)-5-(1-oxidopyridin-1-ium-3-yl)-1,2,4-triazol-4-yl]-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C17H12Cl2N6O4/c1-29-7-11-22-23-15(8-3-2-4-24(28)6-8)25(11)14-12(19)9(18)5-10-13(14)21-17(27)16(26)20-10/h2-6H,7H2,1H3,(H,20,26)(H,21,27)

InChI Key

IEMAQDHGZOPMNI-UHFFFAOYSA-N

SMILES

COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-]

Canonical SMILES

COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

UK-333747, UK 333747, UK333747

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-chloroperoxybenzoic acid (0.85 g, 4.93 mmol) in acetone (20 ml) was added in one portion to a suspension of (−)-6,7-dichloro-5-[3-methoxymethyl-5-(3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,3(1H,4H)-quinoxalinedione (see Example 111) (1.0 g, 2.24 mmol) in acetone (40 ml) which caused all the solid to dissolve. The reaction was stirred at room temperature for 40 minutes after which time a white solid began to form. The reaction mixture was allowed to stir at room temperature for 3 days. The white solid was collected by filtration and purified by flash chromatography on silica gel using dichloromethane:methanol:glacial acetic acid (90:10:1, by volume) as eluent, to give after combination and concentration of the appropriate fractions, the title compound (0.16 g, 17%) as a white solid, m.p. >310° C.
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
17%

Synthesis routes and methods II

Procedure details

(−)-6,7-Dichloro-5-[3-methoxymethyl-5-(3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,3(1H,4H)-quinoxalinedione (see Preparation 1) (412.2 g, 0.98 mol) and OXONE (trade mark) (1.44 kg, 2.3 mol) were slurried in water (4.13 L) and the mixture stirred at ambient temperature for 60 hours. Saturated aqueous sodium thiosulphate solution (2.2 L) was added and the slurry stirred for 1 hour before being filtered under reduced pressure. The filter cake was slurried at ambient temperature for 4 hours in 1:1, by volume, isopropyl alcohol: dichloromethane (111 L) and the solid collected by filtration. The filtrate was vaporated under reduced pressure to give the title compound as a colourless solid (366 g).
Name
Quantity
1.44 kg
Type
reactant
Reaction Step Two
Quantity
2.2 L
Type
reactant
Reaction Step Three
Name
Quantity
4.13 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-6,7-Dichloro-5-(3-methoxymethyl-5-(1-oxidopyridin-3-yl)-4H-1,2,4-triazol-4-yl)-2,3(1H,4H)-quinoxalinedione
Reactant of Route 2
(-)-6,7-Dichloro-5-(3-methoxymethyl-5-(1-oxidopyridin-3-yl)-4H-1,2,4-triazol-4-yl)-2,3(1H,4H)-quinoxalinedione
Reactant of Route 3
(-)-6,7-Dichloro-5-(3-methoxymethyl-5-(1-oxidopyridin-3-yl)-4H-1,2,4-triazol-4-yl)-2,3(1H,4H)-quinoxalinedione
Reactant of Route 4
Reactant of Route 4
(-)-6,7-Dichloro-5-(3-methoxymethyl-5-(1-oxidopyridin-3-yl)-4H-1,2,4-triazol-4-yl)-2,3(1H,4H)-quinoxalinedione
Reactant of Route 5
Reactant of Route 5
(-)-6,7-Dichloro-5-(3-methoxymethyl-5-(1-oxidopyridin-3-yl)-4H-1,2,4-triazol-4-yl)-2,3(1H,4H)-quinoxalinedione
Reactant of Route 6
Reactant of Route 6
(-)-6,7-Dichloro-5-(3-methoxymethyl-5-(1-oxidopyridin-3-yl)-4H-1,2,4-triazol-4-yl)-2,3(1H,4H)-quinoxalinedione

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